

N-Isopropyl-4-nitrobenzenesulfonamide as an intermediate in organic synthesis

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Compound of Interest

Compound Name:	<i>N</i> -Isopropyl-4-nitrobenzenesulfonamide
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Application Notes and Protocols for N-Isopropyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for **N-Isopropyl-4-nitrobenzenesulfonamide**, an important intermediate in organic synthesis. The information is intended to guide researchers in the effective utilization of this compound in the synthesis of more complex molecules.

Application Notes

N-Isopropyl-4-nitrobenzenesulfonamide belongs to the class of sulfonamides, which are widely recognized as crucial intermediates in the development of pharmaceuticals and other biologically active compounds. The presence of the nitro group on the benzene ring and the isopropyl group on the nitrogen atom imparts specific chemical properties that make it a versatile building block.

Key Applications:

- Protecting Group for Amines: The 4-nitrobenzenesulfonyl (nosyl) group is an excellent protecting group for primary and secondary amines. The strong electron-withdrawing nature of the nitro group makes the sulfonamide proton acidic, facilitating subsequent N-alkylation

reactions. **N-Isopropyl-4-nitrobenzenesulfonamide** can be further functionalized at the nitrogen atom, for example, through Mitsunobu or Fukuyama coupling reactions, to introduce a variety of alkyl or aryl groups.^[1] The nosyl group can be selectively cleaved under mild conditions, which is a significant advantage in multi-step syntheses.^[2]

- **Intermediate in Multi-Step Synthesis:** As a stable, crystalline solid, **N-Isopropyl-4-nitrobenzenesulfonamide** serves as a reliable intermediate. After its formation, the nitro group can be reduced to an amine, which can then be further modified. This allows for the introduction of diverse functionalities onto the aromatic ring. The sulfonamide linkage itself is robust under many reaction conditions.
- **Precursor for Biologically Active Molecules:** Sulfonamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. **N-Isopropyl-4-nitrobenzenesulfonamide** can serve as a scaffold for the synthesis of novel sulfonamide-containing compounds for screening in drug discovery programs.

The use of 4-nitrobenzenesulfonamides in solid-phase synthesis has been reviewed, highlighting their role as key intermediates in generating diverse molecular scaffolds.^[1]

Experimental Protocols

Protocol 1: Synthesis of N-Isopropyl-4-nitrobenzenesulfonamide

This protocol describes the synthesis of **N-Isopropyl-4-nitrobenzenesulfonamide** from 4-nitrobenzenesulfonyl chloride and isopropylamine. The procedure is adapted from a similar synthesis of N-isopropyl-2-nitrobenzenesulfonamide.^[3]

Materials:

- 4-Nitrobenzenesulfonyl chloride
- Isopropylamine
- Triethylamine (TEA)

- Dichloromethane (DCM), anhydrous
- Ethyl acetate
- Hexane
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve isopropylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane.
- Cool the stirred solution in an ice bath.
- To the cold solution, add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 15 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for 6 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.

- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Wash the resulting solid with hexane and air-dry to obtain **N-Isopropyl-4-nitrobenzenesulfonamide**.

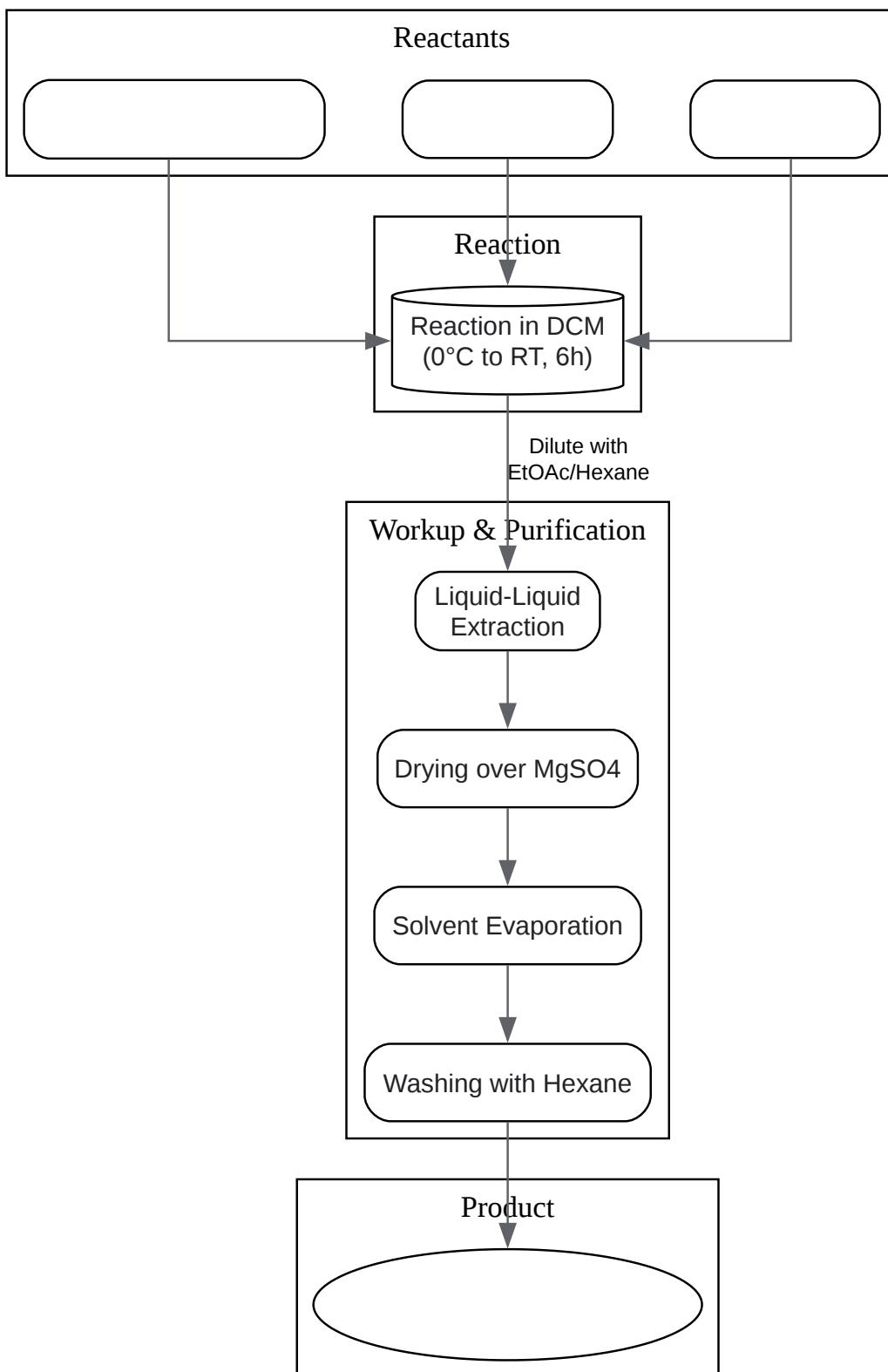
Quantitative Data:

The following table summarizes the key quantitative data for the synthesis of **N-Isopropyl-4-nitrobenzenesulfonamide**, with the yield being an expected value based on the synthesis of a similar compound.[\[3\]](#)

Parameter	Value	Reference
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Reactants		
4-Nitrobenzenesulfonyl Chloride	1.0 eq	General synthetic protocol[4]
Isopropylamine	1.5 eq	Adapted from isomer synthesis[3]
Triethylamine	2.0 eq	Adapted from isomer synthesis[3]
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Reaction Conditions		
Solvent	Dichloromethane (DCM)	Adapted from isomer synthesis[3]
Temperature	0 °C to Room Temperature	Adapted from isomer synthesis[3]
Reaction Time	6 hours	Adapted from isomer synthesis[3]
<hr/>		
Product Information		
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄ S	[5]
Molecular Weight	244.27 g/mol	[5]
Expected Yield	~96%	Based on isomer synthesis[3]
<hr/>		
Spectroscopic Data (Predicted)		
¹ H NMR (CDCl ₃ , δ ppm)	~1.2 (d, 6H), ~3.6-3.8 (m, 1H), ~5.0 (d, 1H), ~8.0 (d, 2H), ~8.3 (d, 2H)	Based on isomer data[3] and general knowledge

Visualizations

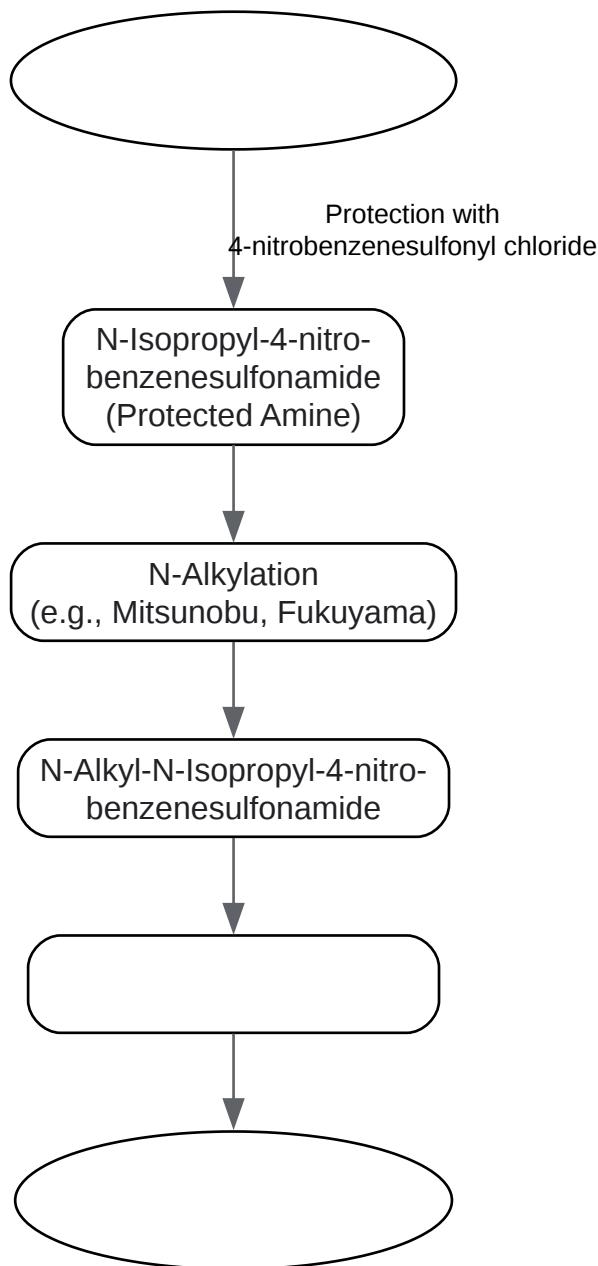
Synthesis Workflow



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Caption: Workflow for the synthesis of **N-Isopropyl-4-nitrobenzenesulfonamide**.

Role as a Synthetic Intermediate



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Caption: Use of **N-Isopropyl-4-nitrobenzenesulfonamide** as a protected intermediate.

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